(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

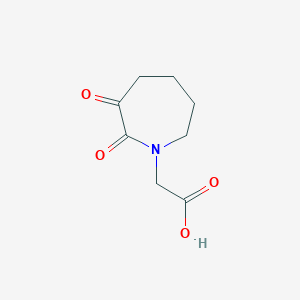

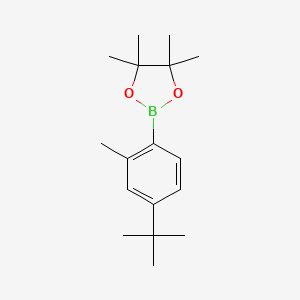

“(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” is a chemical compound with the empirical formula C16H25BO2 . It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic esters like “(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” often involves borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of “(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” can be represented by the InChI key SAWJXFQIAPLBEA-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic esters like “(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

“(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” is a solid compound . Its molecular weight is 260.18 .科学的研究の応用

Palladium-Catalyzed Synthesis of Tert-Butyl Esters

A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters using palladium acetate and triphenylphosphine as a catalyst system has been developed. This method achieves up to 94% yields and is applicable to a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters (Xinjian Li et al., 2014).

Rhodium-Catalyzed Enantioselective Synthesis

Aryl pinacolboronic esters have been used effectively in the enantioselective synthesis of indanols bearing tertiary alcohol groups via intramolecular hydroarylation of unactivated ketones. This process complements traditional nucleophilic additions by offering a robust method for synthesizing complex molecules with high stereoselectivity (G. Gallego & R. Sarpong, 2012).

Copolymer Synthesis and Characterization

Isopropenyl boronic acid pinacol ester has been utilized as a comonomer in radical polymerization with common vinyl monomers, leading to the synthesis of copolymers with unique properties. These studies provide insights into the monomer character and potential applications in creating new materials (H. Makino et al., 2020).

Decarboxylative Borylation of Carboxylic Acids

A novel method for the decarboxylative borylation of aryl and alkenyl carboxylic acids to aryl boronate esters has been introduced, utilizing tert-butyl isonicotinate as a catalyst. This method enables the use of carboxylic acids as building blocks in organic synthesis, expanding the toolbox for synthetic chemists (Wan-Min Cheng et al., 2017).

Metal- and Additive-Free Photoinduced Borylation

A metal- and additive-free method for converting haloarenes directly to boronic acids and esters has been developed. This photoinduced borylation protocol eliminates the need for expensive and toxic metal catalysts or ligands, offering a simpler and more environmentally friendly approach to synthesizing boronic acids and esters (A. Mfuh et al., 2017).

Safety And Hazards

将来の方向性

The future directions for research on “(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry .

特性

IUPAC Name |

2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO2/c1-12-11-13(15(2,3)4)9-10-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJWXXGTSZCNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

2243254-46-6 |

Source

|

| Record name | 2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

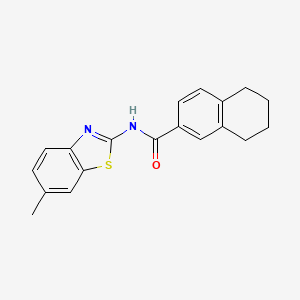

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)

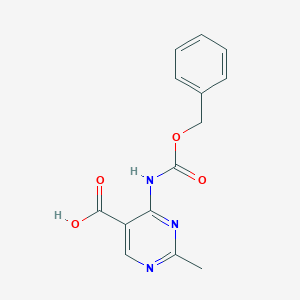

![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)

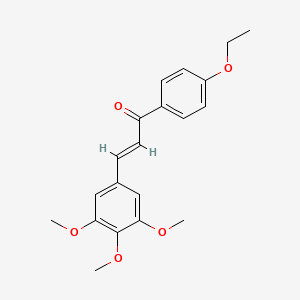

![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)

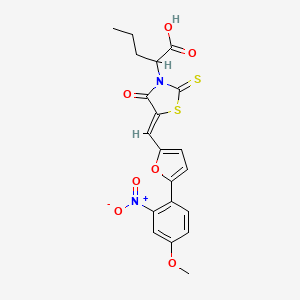

![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)